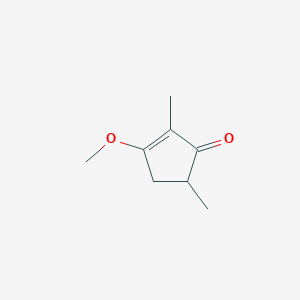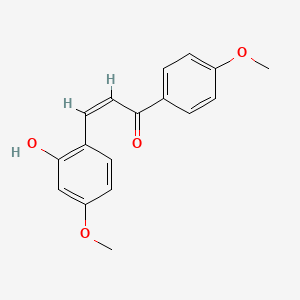
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to ensure higher yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted chalcones or other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.
Biology
The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer and infections.
Medicine
In medicine, the compound is explored for its potential as a drug candidate due to its biological activities. It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique biological activities and chemical properties due to the specific arrangement of its functional groups. Its methoxy and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
41786-32-7 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)10-6-13-5-9-15(21-2)11-17(13)19/h3-11,19H,1-2H3/b10-6- |
Clé InChI |
MAWLQXMNFZTBAY-POHAHGRESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


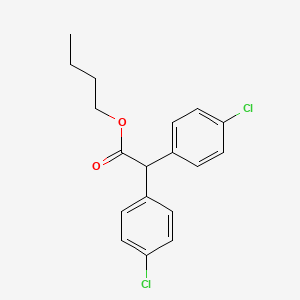
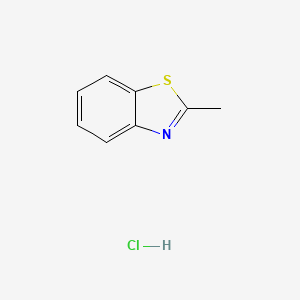
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)

-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
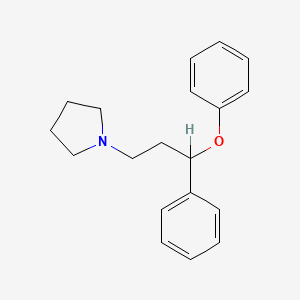
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
